Product packaging for 4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-one(Cat. No.:)

4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-one

Cat. No.: B14110015
M. Wt: 236.31 g/mol
InChI Key: AAOLGDRTKZMLIG-UHFFFAOYSA-N
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Description

4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-one is a high-purity chemical reagent with the molecular formula C17H16O and a molecular weight of 236.31 g/mol . This compound is structurally classified as an α,β-unsaturated ketone (enone) and is a chalcone analogue, featuring a conjugated system between the carbon-carbon double bond and the carbonyl group . This structure is highly significant in organic synthesis due to its dual reactivity; the carbonyl carbon is susceptible to nucleophilic attack, while the β-carbon is an effective Michael acceptor for conjugate addition reactions . Furthermore, the conjugated π-system allows this enone to participate in pericyclic reactions, making it a versatile intermediate for constructing complex molecular architectures . The biphenyl scaffold in this molecule is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds and marketed drugs . The rigid, elongated biphenyl moiety provides a well-defined three-dimensional structure that can interact effectively with biological targets, which is exploited in the development of new therapeutic agents . Research into biphenyl chalcone derivatives, such as this compound, indicates potential for antimicrobial and anticancer properties . The enone moiety, acting as a Michael acceptor, can covalently interact with nucleophilic residues in enzymes, leading to irreversible inhibition . Beyond medicinal chemistry, this compound holds value in materials science. The rigid and anisotropic nature of the biphenyl group makes derivatives like this one promising candidates for developing novel liquid crystalline materials . Such materials can be applied in displays, sensors, and other optoelectronic devices . A common synthetic route to this enone involves a base-catalyzed condensation reaction, such as a Claisen-Schmidt or Knoevenagel condensation, between biphenyl-4-carbaldehyde and acetone or acetylacetone . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O B14110015 4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

4-(4-phenylphenyl)pent-3-en-2-one

InChI

InChI=1S/C17H16O/c1-13(12-14(2)18)15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12H,1-2H3

InChI Key

AAOLGDRTKZMLIG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for the Chemical Compound 4 1,1 Biphenyl 4 Yl Pent 3 En 2 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For 4-([1,1'-biphenyl]-4-yl)pent-3-en-2-one, two primary disconnections are logical.

The most evident disconnection is at the carbon-carbon double bond of the enone system. This approach simplifies the molecule into biphenyl-4-carbaldehyde and acetone (B3395972). This strategy points towards a condensation reaction, such as the Knoevenagel or a base-catalyzed aldol (B89426) condensation, as a forward synthetic step.

Alternatively, a disconnection can be made at the bond connecting the two phenyl rings of the biphenyl (B1667301) group. researchgate.net This suggests a synthesis starting with a substituted benzene (B151609) derivative, such as 4-acetyl-4'-halobiphenyl or 4-(pent-3-en-2-one)phenylboronic acid, which can then be coupled with a suitable partner using transition metal catalysis to form the biphenyl structure.

Direct Condensation Approaches to Enones

Direct condensation reactions offer a straightforward route to the target enone by forming the α,β-unsaturated system in a single step from appropriate carbonyl precursors.

Classical Knoevenagel Condensation Variants

The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com The product is often an α,β-unsaturated ketone. wikipedia.org For the synthesis of this compound, this would involve the reaction of biphenyl-4-carbaldehyde with a compound containing an active methylene group, such as acetylacetone, in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. bhu.ac.in The reaction proceeds through a nucleophilic addition followed by dehydration. sigmaaldrich.com Various catalysts and conditions, including microwave irradiation and solvent-free methods, have been developed to improve the efficiency of Knoevenagel condensations. bhu.ac.inmdpi.com

Reactant 1Reactant 2CatalystProduct
Biphenyl-4-carbaldehydeAcetylacetonePiperidineThis compound
Biphenyl-4-carbaldehydeEthyl acetoacetateAmmonium Acetate (B1210297)Ethyl 2-acetyl-3-([1,1'-biphenyl]-4-yl)acrylate

Base-Catalyzed Condensation Reactions with Biphenyl-Containing Precursors

A more direct approach is the base-catalyzed aldol condensation of biphenyl-4-carbaldehyde with acetone. magritek.comazom.com In this reaction, a base, such as sodium hydroxide (B78521) or potassium hydroxide, deprotonates the α-carbon of acetone to form a nucleophilic enolate. magritek.commnstate.edu This enolate then attacks the electrophilic carbonyl carbon of biphenyl-4-carbaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration, often spontaneously or with mild heating, to yield the conjugated enone, this compound. magritek.com The reaction is typically driven to completion by the formation of the stable, conjugated system. mnstate.edu

AldehydeKetoneBaseProduct
Biphenyl-4-carbaldehydeAcetoneSodium HydroxideThis compound
4-MethoxybenzaldehydeAcetonePotassium Hydroxide4-(4-Methoxyphenyl)but-3-en-2-one

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of the Chemical Compound's Core Structure

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly for constructing the biphenyl core of the target molecule. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Heck, Suzuki-Miyaura) for Biphenyl Formation

Palladium-catalyzed reactions are among the most versatile methods for creating biphenyl linkages. nobelprize.org

The Suzuki-Miyaura coupling is a widely used reaction that involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. organic-synthesis.comyoutube.com To synthesize a precursor for this compound, one could couple 4-acetylphenylboronic acid with a halobenzene or, conversely, phenylboronic acid with a 4-haloacetophenone. ikm.org.myresearchgate.net This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nobelprize.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org While typically used to form substituted alkenes, it can also be employed in the synthesis of biphenyls, though less commonly than the Suzuki-Miyaura reaction for this specific purpose. nih.govtaylorandfrancis.commdpi.com

Copper-Mediated Synthetic Pathways

Copper-mediated coupling reactions, such as the Ullmann reaction, represent an older but still relevant method for biphenyl synthesis. acs.org This reaction typically involves the coupling of two aryl halides in the presence of copper metal at high temperatures. While effective, the conditions are often harsh. Modern variations utilize copper catalysts, sometimes in conjunction with ligands, to achieve the coupling under milder conditions. rsc.org For instance, a copper(I) catalyst could be used to couple 4-iodoacetophenone with another aryl species to build the biphenyl framework. acs.orgacs.org

Aryl Halide 1Aryl Halide 2Catalyst/PromoterProduct
4-IodoacetophenoneIodobenzeneCopper powder4-Acetylbiphenyl (B160227)
2,2'-Dibromo-1,1'-biphenylPrimary AminesCuI/Diamine ligandPolysubstituted carbazoles

Friedel-Crafts Acylation and Related Electrophilic Aromatic Substitution Routes

The construction of the this compound framework via traditional electrophilic aromatic substitution (SEAr) is a well-established, multi-step process. This pathway hinges on two cornerstone reactions of organic synthesis: Friedel-Crafts acylation and the Claisen-Schmidt condensation. eurekaselect.comchegg.com

The synthesis typically begins with the Friedel-Crafts acylation of biphenyl. In this reaction, an acyl group is introduced onto one of the aromatic rings. nih.gov The phenyl substituent on the biphenyl molecule is considered an activating group that directs incoming electrophiles to the ortho and para positions. pearson.compearson.comlibretexts.org Due to steric hindrance from the adjacent phenyl ring, the major product of this reaction is the para-substituted isomer, 1-([1,1'-biphenyl]-4-yl)ethan-1-one (also known as 4-acetylbiphenyl). chegg.comacs.orgrsc.org This reaction is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl3), with acetyl chloride or acetic anhydride (B1165640) serving as the acylating agent. nih.govrsc.orgwikipedia.org

The second stage of this synthetic route is the base-catalyzed aldol condensation, specifically a Claisen-Schmidt condensation, between the resulting 4-acetylbiphenyl and acetone. eurekaselect.comnih.gov In this reaction, a base (such as sodium hydroxide or potassium hydroxide) deprotonates the α-carbon of acetone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-acetylbiphenyl. The subsequent dehydration of the aldol addition product readily occurs to yield the thermodynamically stable α,β-unsaturated ketone, this compound. researchgate.net

Table 1: Typical Conditions for Friedel-Crafts Acylation of Biphenyl

ReactantAcylating AgentCatalystSolventTypical Yield of 4-acetylbiphenyl
BiphenylAcetyl ChlorideAlCl3Carbon Disulfide (CS2) or Dichloromethane (CH2Cl2)High
BiphenylAcetic AnhydrideAlCl3 or BF3NitrobenzeneModerate to High

Emerging Synthetic Transformations

While the classical routes are robust, modern synthetic chemistry seeks to develop more efficient, sustainable, and novel methodologies. The following sections explore emerging transformations that could be applied to the synthesis of this compound.

Radical-Mediated Synthetic Approaches

Radical-mediated reactions offer alternative pathways for forming the carbon-carbon bonds within the target molecule. While a direct single-step radical synthesis of this compound is not prominently documented, radical strategies can be envisioned for the key bond formations. For instance, modern cross-coupling methods, such as the Suzuki-Miyaura reaction, which can proceed via radical intermediates under certain conditions, offer a powerful way to construct the biphenyl core. nih.gov

More directly, radical approaches can be applied to the synthesis of the α,β-unsaturated ketone moiety. chemrxiv.org One potential strategy involves the radical addition to alkynes. organic-chemistry.org For example, a radical generated from an appropriate acetyl precursor could add to 4-ethynyl-1,1'-biphenyl, followed by oxidation, to form the enone structure. Another approach is the iodine-mediated oxidative rearrangement of α,β-unsaturated diaryl ketones, which proceeds via a radical pathway, suggesting the possibility of manipulating similar intermediates to achieve the desired product. acs.org These methods represent a departure from traditional polar, ionic reaction mechanisms and can offer unique reactivity and functional group tolerance. acs.org

Organocatalytic and Cooperative Catalysis Methodologies

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthesis, often providing high levels of stereoselectivity and avoiding the use of toxic metals. In the context of synthesizing this compound, organocatalysis is particularly relevant for the Claisen-Schmidt condensation step.

Instead of strong bases like NaOH or KOH, organocatalysts such as proline or its derivatives can catalyze the aldol reaction between 4-acetylbiphenyl and acetone. The mechanism typically involves the formation of an enamine intermediate from acetone and the amine catalyst, which then reacts with the ketone. This approach can offer milder reaction conditions and easier product purification. Cooperative catalysis, where a metal catalyst and an organocatalyst work in tandem, could also be envisioned to facilitate a one-pot synthesis from simpler precursors, although this remains a developing area of research. The use of micellar media, where surfactants like CTAB can act as a sort of organocatalyst by favoring the interaction of reactants at the micellar surface, also represents a modern approach to this classic condensation. acs.org

Green Chemistry Principles in the Synthesis of the Chemical Compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. rsc.org This involves considering factors like atom economy, waste reduction, and the use of less hazardous substances. wjpmr.com

For the formation of the biphenyl scaffold, traditional methods like Friedel-Crafts reactions often use stoichiometric amounts of Lewis acids and hazardous solvents. A greener alternative is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromophenylacetone (B42570) with phenylboronic acid. nih.govresearchgate.net Significant progress has been made in developing these reactions in environmentally benign solvents like water, often with very low catalyst loading and the potential for catalyst recycling. researchgate.net

For the condensation step, solvent-free reactions represent a significant green improvement. researchgate.net The reaction between 4-acetylbiphenyl and acetone can be carried out by grinding the solid reactants with a solid base catalyst, such as pulverized potassium hydroxide or sodium carbonate, eliminating the need for a solvent entirely. flinders.edu.augoogle.com This not only reduces solvent waste but can also lead to shorter reaction times and simpler work-up procedures.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

Synthetic StepTraditional MethodGreen AlternativeGreen Advantage
Biphenyl Core FormationFriedel-Crafts Acylation (Stoichiometric AlCl3, hazardous solvents)Suzuki-Miyaura Coupling (Catalytic Pd, aqueous media)Reduced catalyst waste, use of safer solvents, higher atom economy. researchgate.net
Enone FormationClaisen-Schmidt Condensation (Strong base in organic solvent)Solvent-free grinding or use of heterogeneous catalystsElimination of solvent waste, potential for catalyst recycling, often simpler purification. researchgate.netflinders.edu.au

Stereoselective and Enantioselective Synthesis of Chemically Related Analogues

While this compound itself is achiral, the synthesis of chiral analogues is a key objective in medicinal and materials chemistry. Chirality can be introduced into related structures in two primary ways: through the creation of a stereocenter in the side chain or by inducing axial chirality in the biphenyl core.

Axial chirality, or atropisomerism, arises in biphenyl compounds when rotation around the single bond connecting the two aryl rings is restricted. youtube.com This typically occurs when there are bulky substituents at the ortho positions of both rings. An enantioselective synthesis of such an analogue would require a stereocontrolled cross-coupling reaction, such as an asymmetric Suzuki-Miyaura coupling, using a chiral ligand to favor the formation of one atropisomer over the other.

Alternatively, stereocenters can be introduced into the pentenone side chain. For example, an asymmetric aldol or Michael addition reaction, employing a chiral organocatalyst or a chiral metal complex, could be used to synthesize analogues with a chiral center at the α or β position to the carbonyl group. The development of such stereoselective and enantioselective methodologies is crucial for accessing single-enantiomer compounds for various applications.

Elucidation of Reaction Mechanisms Pertaining to 4 1,1 Biphenyl 4 Yl Pent 3 En 2 One

Mechanistic Pathways of Enone Formation from Precursors

The synthesis of 4-([1,1'-biphenyl]-4-yl)pent-3-en-2-one is predominantly achieved through a crossed aldol (B89426) condensation, specifically known as the Claisen-Schmidt condensation. wikipedia.orgstrategian.com This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens, in this case, biphenyl-4-carboxaldehyde, with a ketone containing α-hydrogens, such as acetone (B3395972). praxilabs.comwikipedia.org The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). jchemrev.comresearchgate.net

The mechanism proceeds through the following key steps:

Enolate Formation : The hydroxide ion (⁻OH), acting as a strong base, abstracts an acidic α-hydrogen from an acetone molecule. This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as the key nucleophile in the reaction. praxilabs.comgordon.edubyjus.com

Nucleophilic Attack : The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the biphenyl-4-carboxaldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral intermediate, specifically a β-hydroxy ketone (an aldol addition product). miracosta.edu

Dehydration : The aldol addition product readily undergoes dehydration, particularly because the resulting double bond will be in conjugation with both the aromatic biphenyl (B1667301) ring system and the carbonyl group. miracosta.edupressbooks.pub This dehydration is often spontaneous or can be facilitated by heat, leading to the formation of the stable α,β-unsaturated ketone, this compound, and a molecule of water. wikipedia.orgmiracosta.edu The conjugation provides the thermodynamic driving force for this elimination step. miracosta.edu

Because biphenyl-4-carboxaldehyde has no α-hydrogens, it cannot enolize and undergo self-condensation, which simplifies the product mixture and leads to the formation of the desired crossed-aldol product. praxilabs.commiracosta.edu

Investigation of Electrophilic and Nucleophilic Additions to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system in this compound features two electrophilic centers: the carbonyl carbon (C-2) and the β-carbon (C-4) of the double bond. This duality allows for both direct and conjugate addition reactions.

Nucleophilic Additions:

Nucleophilic attack is a predominant reaction pathway for α,β-unsaturated carbonyls. The reaction can proceed via two main mechanisms:

1,2-Addition (Direct Addition): In this pathway, the nucleophile directly attacks the electrophilic carbonyl carbon. This is mechanistically similar to the addition to a standard ketone or aldehyde. masterorganicchemistry.com This mode of addition is typically favored by "hard" nucleophiles, such as Grignard reagents and organolithium compounds, and is often kinetically controlled as the carbonyl carbon has a greater partial positive charge. masterorganicchemistry.comlibretexts.org

1,4-Addition (Conjugate or Michael Addition): This pathway involves the nucleophilic attack at the β-carbon of the conjugated system. wikipedia.orgwikipedia.org The attack is facilitated by the transmission of the carbonyl's electrophilic character through the π-system. The initial addition results in the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated (typically during workup) to yield the final saturated ketone product. libretexts.orgwikipedia.org This thermodynamically favored pathway is common for "soft" nucleophiles like enamines, thiolates, and Gilman reagents (dialkylcuprates). masterorganicchemistry.comorganicchemistrydata.org

Feature1,2-Addition (Direct)1,4-Addition (Conjugate/Michael)
Site of Attack Carbonyl Carbon (C-2)β-Carbon (C-4)
Intermediate AlkoxideEnolate
Control Often Kinetic ControlOften Thermodynamic Control libretexts.org
Favored by "Hard" Nucleophiles (e.g., Grignard reagents, Organolithiums) masterorganicchemistry.com"Soft" Nucleophiles (e.g., Cuprates, Enolates, Amines, Thiols) masterorganicchemistry.comlibretexts.org
Product Type Unsaturated Alcohol (after protonation)Saturated Ketone (after protonation and tautomerization)

Electrophilic Additions:

While less common than nucleophilic additions for enones, the carbon-carbon double bond can act as a nucleophile and react with strong electrophiles (E⁺). wikipedia.org The mechanism involves the initial attack of the π-bond on the electrophile, leading to the formation of a carbocation intermediate. libretexts.org This carbocation is stabilized by resonance with the adjacent carbonyl group. In the subsequent step, a nucleophile attacks the carbocation to form the final addition product. wikipedia.orglibretexts.org A typical example is the addition of hydrogen halides (HX), where the halogen adds to the α-carbon and the hydrogen to the β-carbon, following Markovnikov's rule as influenced by the resonance stabilization of the intermediate.

Mechanistic Studies of Transformations Involving the Biphenyl Moiety

The biphenyl group within the molecule is susceptible to electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic systems. nih.gov The mechanism involves the attack of an electrophile on one of the phenyl rings, which act as nucleophiles. masterorganicchemistry.com This rate-determining step disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com Aromaticity is restored in a fast subsequent step through the loss of a proton from the carbon atom that was attacked. masterorganicchemistry.com

The regioselectivity of the substitution is dictated by the existing substituents on the biphenyl system:

Ring A (Substituted with the enone chain): The pent-en-one substituent is an electron-withdrawing group due to the carbonyl. It deactivates this ring towards electrophilic attack and directs incoming electrophiles to the meta positions.

Ring B (Unsubstituted phenyl group): This ring is activated by the other phenyl ring (Ring A), which acts as an ortho, para-director. pearson.compearson.com Therefore, electrophilic attack is more likely to occur on this ring at the ortho and para positions (specifically, the 2'-, 4'-, and 6'-positions). The 4'-position is generally favored due to reduced steric hindrance. youtube.com

Beyond EAS, the biphenyl moiety can be synthesized or modified using modern cross-coupling reactions. For instance, a Suzuki cross-coupling reaction between a boronic acid derivative of one ring and a halide of the other is a powerful method for forming the C-C bond between the two phenyl rings. strategian.commdpi.com Such methods allow for the introduction of diverse functional groups onto the biphenyl scaffold.

Radical Reaction Mechanisms Associated with the Chemical Compound or its Synthons

The α,β-unsaturated system of this compound is also reactive towards radical species. Free-radical addition reactions can be initiated by heat or light, generating a radical that adds to the π-system. wikipedia.org

The mechanism typically involves three stages:

Initiation: A radical initiator (e.g., a peroxide) homolytically cleaves to form initial radical species.

Propagation: The initiator radical adds to the enone. This addition preferentially occurs at the less substituted β-carbon, which generates a more stable, resonance-delocalized radical on the α-carbon, adjacent to the carbonyl group. This new radical can then react with another molecule to propagate the chain. wikipedia.org

Termination: Two radical species combine to form a stable, non-radical product.

Furthermore, α,β-unsaturated ketones are known to undergo various photochemical reactions upon absorption of UV light. rsc.org The initial step is often the excitation of an electron from a non-bonding (n) orbital on the oxygen to an antibonding π* orbital (n→π* transition). nih.gov This excited state, particularly the triplet state, can undergo reactions such as [2+2] cycloadditions or other rearrangements. nih.govmagadhmahilacollege.org Radical cascade reactions involving ynones (alkyne analogues) have been shown to proceed via radical addition followed by cyclization onto an adjacent aryl ring, a pathway that could be analogous for enones under specific conditions. rsc.orgnih.gov

Solvent Effects and Catalytic Roles in Reaction Mechanisms

The choice of catalyst and solvent plays a critical role in directing the outcome and efficiency of reactions involving this compound and its synthesis.

Catalytic Roles:

In the Claisen-Schmidt condensation for enone formation, both acid and base catalysts can be employed, operating via different mechanisms. jchemrev.com

Base Catalysis: As detailed in section 3.1, bases like NaOH or KOH are most common. bohrium.com They function by increasing the concentration of the nucleophilic enolate, thereby accelerating the rate of nucleophilic attack. praxilabs.com Various solid-base catalysts, such as activated hydrotalcites, have also been developed to facilitate easier work-up and catalyst recovery. bohrium.com

Acid Catalysis: An acid catalyst (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen of the aldehyde (biphenyl-4-carboxaldehyde). wikipedia.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, which in this case is the enol form of acetone.

Solvent Effects:

The solvent can influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states.

In the Claisen-Schmidt condensation, polar protic solvents like ethanol (B145695) are frequently used. They are effective at dissolving the reactants and the ionic base catalyst. gordon.edu

For nucleophilic additions, solvent polarity can affect the regioselectivity (1,2- vs. 1,4-addition). Polar aprotic solvents can enhance the reactivity of nucleophiles.

Quantitative yields have also been reported for Claisen-Schmidt reactions conducted in the absence of a solvent, which can offer environmental and practical advantages. wikipedia.org

Reaction TypeCatalyst TypeRole of CatalystCommon SolventsRole of Solvent
Enone Formation (Claisen-Schmidt) Base (e.g., NaOH, KOH)Deprotonates ketone to form nucleophilic enolate. praxilabs.comEthanol, Water gordon.eduSolubilizes reactants and catalyst.
Enone Formation (Claisen-Schmidt) Acid (e.g., HCl)Protonates aldehyde carbonyl, increasing its electrophilicity. wikipedia.orgVariesSolubilizes reactants.
Nucleophilic Addition Lewis/Brønsted AcidsCan activate the carbonyl group for attack.THF, Diethyl EtherSolubilizes reactants and stabilizes intermediates.
Electrophilic Aromatic Substitution Lewis Acid (e.g., AlCl₃, FeBr₃)Generates a more potent electrophile.Dichloromethane, CS₂Inert medium for the reaction.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 1,1 Biphenyl 4 Yl Pent 3 En 2 One in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution and the solid state. A multi-technique approach, combining one-dimensional (1D) and two-dimensional (2D) experiments, allows for a complete assignment of proton and carbon signals and provides crucial information on connectivity and spatial arrangement.

One-dimensional NMR spectra provide the primary overview of the molecular structure by detailing the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-one is expected to show distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) group and the aliphatic protons of the pentenone chain. The biphenyl protons typically appear in the aromatic region (δ 7.3–8.1 ppm). Protons on the unsubstituted phenyl ring would likely present as a multiplet, while the protons on the substituted ring would show a distinct AA'BB' system of two doublets, characteristic of para-substitution. rsc.org The vinyl proton (=CH) of the enone system is expected to resonate downfield due to the deshielding effect of the carbonyl group. The two methyl groups, one attached to the double bond and one to the carbonyl carbon, would appear as singlets in the upfield region (δ 2.0–2.7 ppm). rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is the most downfield signal, typically appearing around δ 197 ppm. rsc.org The carbons of the α,β-unsaturated system are expected between δ 120-160 ppm. The biphenyl moiety will show a set of signals in the aromatic region (δ 127–146 ppm), with quaternary carbons (such as the C-C linkage between the rings and the carbon attached to the pentenone chain) often showing lower intensity. rsc.orgchemicalbook.com The methyl carbons will resonate at the highest field (δ 20–30 ppm).

¹⁹F NMR Spectroscopy: This technique is exclusively used for the analysis of fluorine-containing compounds. Since this compound does not possess any fluorine atoms in its structure, ¹⁹F NMR spectroscopy is not applicable for its characterization.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous compounds like 1-([1,1'-biphenyl]-4-yl)ethan-1-one and general chemical shift ranges for α,β-unsaturated ketones.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl Methyl (CH₃)~2.4~27
Vinyl Methyl (CH₃)~2.6~21
Vinyl Proton (=CH)~6.7~126
Biphenyl Protons (unsubstituted ring)7.35-7.50 (m, 3H)127.2, 128.3, 129.0
Biphenyl Protons (para-substituted ring)7.60-7.75 (m, 4H)127.3, 129.0
Biphenyl Quaternary Carbons-~140, ~145
Vinyl Quaternary Carbon (=C)-~155
Carbonyl Carbon (C=O)-~198

While 1D NMR provides chemical shifts, 2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings (typically through 2-3 bonds). For the target molecule, COSY would show correlations between the coupled aromatic protons within each ring of the biphenyl system, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign the carbon signals for each protonated carbon, such as linking the vinyl proton signal to its corresponding vinyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would establish the connectivity between the biphenyl unit and the pentenone chain by showing a correlation from the vinyl proton to the quaternary carbon of the phenyl ring. It would also confirm the structure of the pentenone moiety by showing correlations from the methyl protons to the carbonyl carbon and the olefinic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For instance, NOESY could help determine the preferred geometry (E/Z) of the double bond by observing correlations between the vinyl proton and one of the methyl groups. It could also reveal spatial proximity between the protons of the pentenone chain and the adjacent phenyl ring, offering clues about the rotational conformation around the C-C single bond. doi.org

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a coupled spin system. In this molecule, it would highlight all the protons belonging to the unsubstituted phenyl ring in one spin system and those of the para-substituted ring in another, aiding in their differentiation.

ADEQUATE (Adequate Sensitivity Double-Quantum Spectroscopy): This advanced technique reveals direct carbon-carbon bonds. Though it has lower sensitivity, a 1,1-ADEQUATE experiment could be used to trace the carbon skeleton of the molecule, providing definitive proof of the connectivity from the biphenyl core through the pentenone chain.

Solid-State NMR (SSNMR) provides atomic-level structural information on crystalline materials, offering insights that are inaccessible through solution NMR. mdpi.com For this compound, SSNMR would be valuable for characterizing its solid-state properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid powder. These spectra can be used to identify the presence of different crystalline forms (polymorphs), which may have distinct molecular conformations or packing arrangements. Furthermore, SSNMR can probe intermolecular interactions and molecular dynamics in the solid state, such as the rotation of the phenyl rings relative to each other. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and provide valuable information about molecular structure and conformation. nih.govresearchgate.net

The IR and Raman spectra of this compound are expected to be rich in information, with characteristic bands identifying its key structural components.

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum between 1665-1685 cm⁻¹ is the hallmark of an α,β-unsaturated ketone. This band is typically also present, though often weaker, in the Raman spectrum. nist.gov

Olefinic (C=C) Stretch: The stretching vibration of the carbon-carbon double bond of the enone system is expected to appear in the 1600-1650 cm⁻¹ region.

Aromatic C=C Stretches: The biphenyl group will give rise to a series of characteristic bands in the 1450-1610 cm⁻¹ region. A particularly strong band around 1600 cm⁻¹ is common for biphenyl systems and is often observed in both IR and Raman spectra. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the phenyl rings.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique (Typical Intensity)
Aromatic C-H Stretch3030 - 3100IR (medium), Raman (strong)
Aliphatic C-H Stretch2850 - 2980IR (medium), Raman (medium)
Carbonyl (C=O) Stretch1665 - 1685IR (strong), Raman (medium)
Olefinic (C=C) Stretch1600 - 1650IR (medium), Raman (strong)
Aromatic (C=C) Stretch1450 - 1610IR (medium-strong), Raman (strong)
Aromatic C-H Bending700 - 900IR (strong)

Vibrational spectroscopy is a powerful tool for studying molecular conformation. For this compound, two key conformational features can be investigated: the orientation around the single bond of the enone system and the dihedral angle between the two phenyl rings.

The enone moiety can exist in two planar conformations: s-trans (where the C=C and C=O bonds are anti-periplanar) and s-cis (where they are syn-periplanar). These conformers often exhibit distinct vibrational frequencies, particularly for the C=O and C=C stretching modes. The relative intensities of these bands can provide information on the conformational equilibrium in different states (solid, liquid) or solvents.

The degree of twisting between the two phenyl rings (the dihedral angle) also influences the vibrational spectrum. A planar biphenyl system has a higher degree of conjugation, which can shift the frequencies of the aromatic C=C stretching modes. Changes in the Raman spectrum, which is particularly sensitive to conjugated π-systems, can be correlated with the torsional angle of the biphenyl unit, providing insight into how steric and electronic effects dictate the molecule's ground-state geometry. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic structure of molecules containing chromophores. uomustansiriyah.edu.iq The interaction of UV and visible light with a molecule can induce transitions of electrons from lower to higher energy molecular orbitals. libretexts.org For organic compounds, these absorptions are typically associated with π → π* and n → π* electronic transitions within conjugated systems. libretexts.org

The UV-Vis spectrum of this compound is dominated by its extensive π-conjugated system, which includes the biphenyl rings and the α,β-unsaturated ketone functionality. This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, non-conjugated chromophores. uomustansiriyah.edu.iqlibretexts.org

The spectrum is expected to exhibit two primary absorption bands characteristic of chalcone-like structures: acs.org

A high-intensity band at a longer wavelength, typically above 300 nm, is attributed to the delocalized π → π* electronic transition involving the entire conjugated system (biphenyl-C=C-C=O). acs.orgresearchgate.net The large molar absorptivity (ε) of this band indicates it is a symmetry-allowed transition. elte.hu

A lower-intensity band at a shorter wavelength, often observed as a shoulder, corresponds to the n → π* transition. libretexts.org This transition involves the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an anti-bonding π* orbital. libretexts.org These transitions are generally weaker because of poor spatial overlap between the respective orbitals, making them "symmetry forbidden". elte.hu

The precise λmax values are influenced by solvent polarity. Typically, π → π* transitions undergo a bathochromic shift in more polar solvents, while n → π* transitions experience a hypsochromic (blue) shift. uomustansiriyah.edu.iq

Table 1: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected λmax Range (nm) Molar Absorptivity (ε) Characteristics
π → π* 300 - 360 High (>10,000) Intense absorption due to the extended biphenyl-enone conjugated system. researchgate.net

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a well-documented phenomenon in certain molecular systems. The photochemical isomerization of chalcones, involving the trans to cis conversion around the C=C double bond, is a related and extensively studied process. mdpi.com Upon excitation with UV light, the trans-chalcone can be converted to the cis-isomer, which often has a different absorption profile. semanticscholar.org This process involves the molecule changing its dihedral angle around the double bond in the excited state before relaxing to the ground state of the cis-isomer. mdpi.com

While the biphenyl group itself is not typically photochromic, its presence as a bulky substituent can influence the photochemical and photophysical properties of the chalcone (B49325) moiety. The rotational barrier of the single bond connecting the two phenyl rings in biphenyl systems can be significant, leading to atropisomerism in appropriately substituted derivatives. libretexts.org Although this compound is not sterically hindered enough to form stable atropisomers at room temperature, the conformational flexibility of the biphenyl unit could impact the efficiency and dynamics of the enone's photoisomerization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. rero.chnih.gov Unlike unit resolution mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental formulas, providing unambiguous confirmation of a molecule's identity.

For this compound (C23H20O), the theoretical exact mass of the protonated molecular ion [M+H]+ is 313.15924 Da. An experimental HRMS measurement confirming this value within a few parts per million (ppm) provides strong evidence for the assigned chemical formula.

Tandem mass spectrometry (MS/MS) experiments on the protonated precursor ion reveal characteristic fragmentation pathways. For protonated chalcones, fragmentation is often initiated by cleavages around the carbonyl group and the enone double bond. nih.gov Common fragmentation pathways include: nih.govresearchgate.net

Loss of a Phenyl Radical: Cleavage can occur with the loss of a phenyl radical from either the A or B ring of the chalcone core. researchgate.net

Loss of Carbon Monoxide (CO): A common fragmentation for carbonyl-containing compounds involves the neutral loss of 28 Da (CO). nih.gov

Retro-Diels-Alder (RDA) Cleavage: In some cases, RDA-type fragmentations can occur in the heterocyclic rings of related flavonoid structures, which are biosynthetically derived from chalcones. researchgate.net

Cleavage of the Biphenyl Moiety: The biphenyl group itself can fragment, although this is often less favorable than cleavages in the more labile enone portion of the molecule.

Table 2: Proposed HRMS Fragmentation for Protonated this compound ([M+H]+)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure/Identity
313.1592 295.1487 H₂O Loss of water
313.1592 285.1643 CO Loss of carbon monoxide
313.1592 236.1252 C₆H₅• Loss of a phenyl radical
313.1592 181.0704 C₉H₈O Cleavage yielding the biphenyl cation

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov A successful crystal structure determination for this compound would reveal its precise molecular architecture and packing in the crystal lattice.

Key conformational features that would be elucidated include:

Biphenyl Dihedral Angle: Biphenyl itself is not planar due to steric hindrance between the ortho-hydrogens on the two rings, resulting in a dihedral (twist) angle of about 45°. libretexts.org The crystal structure would show the specific dihedral angle adopted by the biphenyl moiety in the solid state, which is a balance between conjugative stabilization (favoring planarity) and steric repulsion.

Enone Conformation: The α,β-unsaturated ketone can exist in either an s-cis or s-trans conformation about the single bond between the carbonyl group and the C=C double bond. Theoretical calculations on similar chalcones often show the s-cis conformation to be more stable. ufms.brufms.br X-ray data would unambiguously determine this conformation.

Intermolecular Interactions: The crystal packing is stabilized by various non-covalent interactions, such as hydrogen bonds (if applicable), C-H···π interactions, and π–π stacking between the aromatic rings of adjacent molecules. Identifying these interactions is crucial for understanding the material's solid-state properties.

Table 3: Representative Crystallographic Parameters for a Chalcone-type Molecule

Parameter Description Typical Value/Observation
Crystal System The crystal lattice system (e.g., monoclinic, orthorhombic). Monoclinic
Space Group The symmetry group of the crystal (e.g., P2₁/c). P1̅ researchgate.net
Dihedral Angle (Biphenyl) The twist angle between the two phenyl rings. ~40-50° libretexts.org
Conformation (Enone) The arrangement around the Cα-C(O) single bond. s-cis or s-trans

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatography is an essential technique for both the separation and purification of compounds from reaction mixtures and the assessment of their purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for analyzing and purifying chemical compounds. springernature.com

Analytical HPLC: In a research context, analytical HPLC is primarily used to assess the purity of a synthesized sample of this compound. A small amount of the sample is injected onto a column, and its components are separated based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. ijrpc.com For a non-polar compound like this, reversed-phase HPLC is the method of choice. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Preparative HPLC: When a highly pure sample is required for further studies (e.g., biological testing or crystal growth), preparative HPLC is employed. nih.govlcms.cz The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger injection volumes to isolate substantial quantities of the target compound. springernature.com Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined and the solvent is removed. The combination of techniques like high-speed countercurrent chromatography followed by preparative HPLC can be a powerful strategy for isolating compounds from complex mixtures. nih.gov

Table 4: Typical HPLC Conditions for Analysis of a Biphenyl Chalcone

Parameter Analytical HPLC Preparative HPLC
Column C18, 4.6 mm ID, 150-250 mm length, 3-5 µm particles C18, >20 mm ID, 250 mm length, 5-10 µm particles
Mobile Phase Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water. researchgate.net Same as analytical, but often run isocratically for better separation of target peak.
Flow Rate 0.8 - 1.5 mL/min 10 - 50 mL/min
Detection UV detector set at a λmax of the compound (e.g., ~340 nm). researchgate.net UV detector with a flow cell designed for high flow rates.

| Objective | Purity assessment, reaction monitoring. | Isolation of pure compound (mg to g scale). lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, this compound, due to its molecular weight and polarity, may exhibit limited volatility, making direct GC-MS analysis challenging. To overcome this, derivatization is a crucial step to convert the ketone into a more volatile and thermally stable form. youtube.com

One common derivatization strategy for ketones is oximation. gcms.cz This involves reacting the carbonyl group with an o-alkylhydroxylamine hydrochloride reagent, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), to form a volatile oxime derivative. nih.gov Another prevalent method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. youtube.com While the target molecule lacks active hydrogens, derivatization of the keto-enol tautomer can sometimes be achieved.

Once derivatized, the sample is introduced into the GC-MS system. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound.

The mass spectrum of a derivatized biphenyl compound would be expected to show characteristic fragments. For instance, pyrolysis-GC-MS studies of biphenyl itself reveal specific fragmentation patterns that can be used for identification. osti.gov In the case of a derivatized this compound, one would anticipate fragments corresponding to the biphenyl moiety, the pentenone backbone, and the derivatizing group.

Illustrative GC-MS Data for a Derivatized Analog:

The following table represents hypothetical GC-MS data for a methoxime derivative of a structurally similar biphenyl chalcone. This data is for illustrative purposes to demonstrate the type of information obtained from a GC-MS analysis.

Retention Time (min)Major Fragment Ions (m/z)Putative Fragment Identity
15.2154, 153, 152Biphenyl group fragments
165Fragment of the derivatized pentenone chain
208Larger fragment of the derivatized molecule
237Molecular ion of a related impurity

This table is a hypothetical representation and not based on experimental data for this compound.

Advanced Material Characterization Techniques for Derived Systems

When this compound or its derivatives are incorporated into novel material architectures, such as polymers or surface coatings, a different set of analytical techniques is required to characterize the morphology, structure, and elemental composition of these materials.

Scanning Electron Microscopy (SEM) is utilized to examine the surface topography and morphology of materials at the micro- and nanoscale. pressbooks.pub For a polymer film containing a derivative of this compound, SEM can reveal information about the film's homogeneity, the presence of any phase separation, and the surface texture. azom.com Sample preparation for non-conductive polymer samples typically involves sputter-coating with a thin layer of a conductive material like gold or platinum to prevent charge buildup during imaging. azooptics.com

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM and is used to investigate the internal structure of materials. azooptics.com For nanocomposites where a derivative of the title compound is dispersed within a polymer matrix, TEM can visualize the size, shape, and distribution of the dispersed phase. researchgate.net This is crucial for understanding how the additive affects the material's properties. Sample preparation for TEM is more complex, often requiring the preparation of ultra-thin sections of the material. azooptics.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.org If this compound is used to functionalize a surface, XPS can confirm the successful attachment of the molecule by identifying the characteristic carbon, and in some derivatives, nitrogen or other elemental signals, and their chemical environments. cmu.eduresearchgate.net Chemical derivatization can also be used in conjunction with XPS to identify specific functional groups on a surface.

Illustrative Data from Advanced Material Characterization:

The following table provides an example of the type of data that could be obtained from these techniques for a hypothetical polymer blend containing a derivative of this compound.

TechniqueParameter MeasuredIllustrative Finding
SEMSurface MorphologyThe polymer blend exhibits a heterophasic morphology with dispersed domains of the biphenyl-containing phase. azom.com
TEMInternal StructureThe dispersed domains are spherical with an average diameter of 200 nm. researchgate.net
XPSSurface Elemental CompositionThe surface shows signals for Carbon (C 1s), and if applicable, Nitrogen (N 1s) and Oxygen (O 1s), confirming the presence of the functionalized biphenyl derivative. researchgate.net

This table is a hypothetical representation and not based on experimental data for a material derived from this compound.

Theoretical and Computational Chemistry Studies of 4 1,1 Biphenyl 4 Yl Pent 3 En 2 One

Quantum Chemical Calculations (e.g., DFT, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. DFT, especially with hybrid functionals like B3LYP, has proven effective for studying chalcone (B49325) derivatives, providing a balance between computational cost and accuracy for geometry optimization, electronic structure, and vibrational frequency calculations. nih.govnih.govnih.gov

Optimized Molecular Geometries and Conformational Energy Landscapes

The first step in computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. For 4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-one, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

The structure consists of a biphenyl (B1667301) group connected to a pent-3-en-2-one (B7821955) chain. The α,β-unsaturated ketone moiety is expected to be nearly planar to maximize π-conjugation. researchgate.net A key structural parameter is the dihedral angle between the two phenyl rings of the biphenyl unit. Due to steric hindrance between the ortho-hydrogens, biphenyl itself is not planar in the gas phase, exhibiting a twist angle. This twist represents a balance between conjugative effects (favoring planarity) and steric repulsion (favoring a twisted conformation). researchgate.net DFT calculations can precisely determine this angle and identify the lowest energy conformer. researchgate.net Conformational analysis involves mapping the potential energy surface by systematically rotating key bonds, such as the bond connecting the two phenyl rings, to identify all stable conformers and the energy barriers between them. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Chalcone Backbone (DFT/B3LYP) Note: This table provides typical values for a chalcone-like structure as specific experimental or calculated data for this compound were not available in the cited literature. Values are based on similar structures.

ParameterBond Length (Å) / Bond Angle (°)
C=O Bond Length~1.24
C=C Bond Length~1.35
C-C (vinyl) Bond Length~1.46
C-C (phenyl) Bond Length~1.40
C=C-C Angle~121°
C-C=O Angle~120°
Biphenyl Dihedral Angle~30-45°

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potentials

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.govresearchgate.net A smaller gap generally implies higher reactivity and easier excitation. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl moiety, which acts as the electron donor. The LUMO is anticipated to be distributed across the conjugated α,β-unsaturated ketone system, the electron acceptor part of the molecule. nih.govanalis.com.my This spatial separation of frontier orbitals is characteristic of donor-π-acceptor systems and is fundamental to their optical and electronic properties. researchgate.net

Table 2: Illustrative FMO Properties for a Biphenyl Chalcone Derivative (DFT/B3LYP) Note: This table is a representative example based on data for similar chalcone molecules. nih.govnih.gov

PropertyValue (eV)
HOMO Energy-6.20
LUMO Energy-2.10
HOMO-LUMO Gap (ΔE)4.10

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. libretexts.orgscispace.com The MEP is calculated to predict sites for electrophilic and nucleophilic attack. researchgate.net Different potential values are represented by different colors: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green represents neutral regions. researchgate.netyoutube.com

For this compound, the MEP map would show the most negative potential (red) localized on the oxygen atom of the carbonyl group, making it the primary site for protonation and nucleophilic attack. The biphenyl ring and the vinylic protons would likely show areas of positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

While specific studies on the reaction pathways of this compound are not available, computational chemistry is a powerful tool for elucidating reaction mechanisms. For chalcones, this can include modeling their synthesis via the Claisen-Schmidt condensation or their subsequent reactions, such as Michael additions. researchgate.netdocumentsdelivered.com

This type of study involves:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Locating Transition States (TS): The TS is the highest energy point along the reaction coordinate. Its geometry is located and confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which is critical for understanding the reaction rate.

For example, a computational study of the Claisen-Schmidt reaction to form a chalcone has shown a multi-step process involving the formation of an enolate followed by an attack on the aldehyde, with the dehydration step often being rate-limiting. researchgate.netescholarship.org

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)

DFT calculations are widely used to predict and help interpret experimental spectroscopic data. biointerfaceresearch.com

IR Spectroscopy: Vibrational frequencies can be calculated from the optimized geometry. These theoretical frequencies, when scaled by an appropriate factor, typically show good agreement with experimental FT-IR spectra. researchgate.net For this compound, key predicted vibrations would include the strong C=O stretching of the ketone, the C=C stretching of the alkene and aromatic rings, and various C-H bending modes. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard (like TMS). nih.govbiointerfaceresearch.com This allows for the assignment of experimental ¹H and ¹³C NMR signals. Predictions for this molecule would distinguish between the aromatic protons of the two different phenyl rings, the vinylic protons, and the methyl protons.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. nih.govmdpi.com The spectrum of this molecule is expected to show intense absorption bands corresponding to π → π* transitions within the extended conjugated system. analis.com.mybiointerfaceresearch.com The main absorption peak (λmax) would be associated with the HOMO-LUMO transition.

Table 3: Illustrative Predicted Vibrational Frequencies for a Chalcone Derivative Note: This table is a representative example based on data for similar chalcone molecules. biointerfaceresearch.comresearchgate.net

Vibrational ModeCalculated Wavenumber (cm⁻¹)Expected Experimental Region (cm⁻¹)
C=O Stretch~16801650-1670
C=C (alkene) Stretch~16251600-1620
C=C (aromatic) Stretch~15901580-1600
C-H (aromatic) Stretch~30803050-3100

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. researchgate.net While quantum calculations are often performed in the gas phase or with implicit solvent models, MD simulations typically use explicit solvent molecules to model condensed-phase systems more realistically. nih.gov

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Track the rotation around the single bond connecting the phenyl rings and the bonds within the pentenone chain over time in a solution. researchgate.net

Study Solvation: Investigate the structure and dynamics of solvent molecules (e.g., water or an organic solvent) around the solute molecule.

Simulate Intermolecular Interactions: Model how the molecule interacts with other molecules, such as lipids in a membrane, the active site of a protein, or other monomers to form aggregates. unifi.it This is particularly relevant for predicting biological activity or material properties. nih.gov

Studies on Electronic Transport Properties and Potential in Molecular Devices

The extended π-conjugated system of biphenyl-containing molecules makes them interesting candidates for molecular electronics, where they could function as "molecular wires." acs.org Theoretical studies can predict the electron transport properties of a single molecule when placed between two electrodes. arxiv.org

These simulations are often performed using a combination of DFT and Non-Equilibrium Green's Function (NEGF) formalism. aip.orgconicet.gov.ar Key properties calculated include:

Conductance: A measure of how easily current flows through the molecular junction. The conductance is highly dependent on the molecule's alignment with the electrode's Fermi level, which is related to the molecule's HOMO and LUMO energies. aip.org

I-V Characteristics: The current-voltage profile of the molecular device.

Transmission Spectrum: This shows the probability of an electron with a given energy passing through the molecule from one electrode to the other. Peaks in the transmission spectrum often correspond to the molecular orbitals that participate in the transport. aip.org

For this compound, the biphenyl unit would serve as the primary conductive pathway. The conductance would be sensitive to the dihedral angle between the phenyl rings, as a more planar conformation allows for better π-orbital overlap and thus higher conductance. aip.org

Chemical Transformations and Derivatization of 4 1,1 Biphenyl 4 Yl Pent 3 En 2 One

Reactivity at the Pent-3-en-2-one (B7821955) Moiety

The pent-3-en-2-one moiety is a conjugated system that exhibits characteristic reactivity at both the carbonyl group and the carbon-carbon double bond. This allows for selective transformations depending on the reagents and reaction conditions employed.

Carbonyl Group Transformations (e.g., Reductions, Nucleophilic Additions)

The carbonyl group (C=O) at the 2-position is susceptible to nucleophilic attack. Common transformations include reduction to an alcohol and addition of various nucleophiles.

Reductions: The ketone can be selectively reduced to a secondary alcohol. The choice of reducing agent is crucial to avoid concomitant reduction of the α,β-double bond.

Reagent Product Selectivity
Sodium borohydride (B1222165) (NaBH₄)4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-olHigh for 1,2-reduction of the carbonyl
Lithium aluminum hydride (LiAlH₄)4-([1,1'-Biphenyl]-4-yl)pentan-2-olTends to reduce both the carbonyl and the double bond
Diisobutylaluminium hydride (DIBAL-H)4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-olCan be selective for carbonyl reduction at low temperatures

Nucleophilic Additions: A variety of nucleophiles can add to the carbonyl carbon. These reactions are fundamental for carbon-carbon bond formation and the introduction of new functional groups.

Nucleophile Reagent Example Product Type
Organometallic ReagentsGrignard Reagents (e.g., CH₃MgBr)Tertiary Alcohol
Organolithium Reagents (e.g., C₆H₅Li)Tertiary Alcohol
CyanideSodium Cyanide (NaCN)Cyanohydrin
YlidesWittig Reagents (e.g., Ph₃P=CH₂)Alkene (after elimination)

Reactions of the α,β-Unsaturated System (e.g., Cycloadditions, Hydrogenations)

The conjugated C=C double bond in the pent-3-en-2-one system is activated towards certain addition and cycloaddition reactions.

Cycloadditions: The electron-withdrawing nature of the carbonyl group makes the double bond an effective dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.orgyoutube.com This [4+2] cycloaddition with a conjugated diene leads to the formation of a six-membered ring.

Diene Reaction Type Product
ButadieneDiels-Alder [4+2] CycloadditionSubstituted cyclohexene (B86901) derivative
CyclopentadieneDiels-Alder [4+2] CycloadditionBicyclic adduct

Hydrogenations: Catalytic hydrogenation can reduce the carbon-carbon double bond, the carbonyl group, or both, depending on the catalyst and reaction conditions.

Catalyst Conditions Major Product
Palladium on Carbon (Pd/C)H₂, room temperature, atmospheric pressure4-([1,1'-Biphenyl]-4-yl)pentan-2-one
Platinum oxide (PtO₂)H₂, elevated pressure4-([1,1'-Biphenyl]-4-yl)pentan-2-ol
Raney Nickel (Raney Ni)H₂, high pressure and temperature4-([1,1'-Biphenyl]-4-yl)pentan-2-ol

Tautomerism (Keto-Enol, Enamine-Imine) and its Influence on Reactivity

Keto-Enol Tautomerism: 4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-one can exist in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.org Although the keto form generally predominates, the enol form is a key intermediate in reactions such as acid- or base-catalyzed halogenation at the α-carbon. The extent of enolization can be influenced by the solvent polarity. masterorganicchemistry.com

Enamine-Imine Tautomerism: Reaction of the carbonyl group with a primary amine can lead to the formation of an imine, which can then tautomerize to an enamine. This transformation alters the electronic properties and reactivity of the molecule, with the enamine acting as a carbon-centered nucleophile.

Functionalization of the Biphenyl (B1667301) System

The biphenyl moiety provides a scaffold for further functionalization through aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The biphenyl system is susceptible to electrophilic attack. The existing substituent, the pent-3-en-2-one group, is deactivating and directs incoming electrophiles primarily to the meta position of the phenyl ring to which it is attached. On the other, unsubstituted phenyl ring, substitution is expected to occur at the ortho and para positions. pearson.compearson.comyoutube.commasterorganicchemistry.comwikipedia.org

Reaction Reagents Expected Major Products
NitrationHNO₃, H₂SO₄Ortho- and para-nitro derivatives on the unsubstituted ring
HalogenationBr₂, FeBr₃Ortho- and para-bromo derivatives on the unsubstituted ring
Friedel-Crafts AcylationCH₃COCl, AlCl₃Ortho- and para-acetyl derivatives on the unsubstituted ring

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the biphenyl rings is generally difficult unless activated by strong electron-withdrawing groups (such as nitro groups) at positions ortho or para to a suitable leaving group (e.g., a halogen).

Metalation and Subsequent Cross-Coupling Transformations

Metalation: The biphenyl system can be functionalized through directed ortho-metalation (DoM) if a suitable directing group is present on one of the rings. nih.gov In the absence of a directing group, metalation can still be achieved using strong bases, often leading to a mixture of products. The resulting organometallic intermediates are valuable for subsequent reactions with electrophiles.

Cross-Coupling Transformations: If a halogen atom is introduced onto the biphenyl system, it can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex biphenyl derivatives. researchgate.netrsc.org

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki CouplingBoronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), baseAryl- or vinyl-substituted biphenyl
Heck CouplingAlkenePd catalyst, baseAlkenyl-substituted biphenyl
Sonogashira CouplingTerminal alkynePd/Cu catalyst, baseAlkynyl-substituted biphenyl

Synthesis of Novel Derivatives and Analogues of the Chemical Compound

The chemical architecture of this compound, characterized by an α,β-unsaturated ketone system, renders it a versatile precursor for the synthesis of a wide array of derivatives and analogues. The conjugated system, comprising a carbonyl group and a carbon-carbon double bond, provides multiple reactive sites for nucleophilic addition and cyclocondensation reactions. This reactivity has been extensively leveraged to construct various heterocyclic scaffolds, which are of significant interest in medicinal and materials chemistry. researchgate.net

The primary route for derivatization involves the reaction of the α,β-unsaturated ketone moiety with binucleophilic reagents, leading to the formation of five- and six-membered heterocyclic rings. Common examples include the synthesis of pyrimidines, pyrazoles, and isoxazoles. researchgate.net

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine rings can be synthesized from this compound through its cyclocondensation reaction with compounds containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328) hydrochloride. researchgate.net The reaction is typically carried out in a basic medium, for instance, using an aqueous potassium hydroxide (B78521) solution in ethanol (B145695). ijper.org

The synthesis can be performed using conventional heating methods, which involve refluxing the reaction mixture for several hours. ijper.org Alternatively, microwave-assisted synthesis has emerged as a more efficient and environmentally friendly approach. ijper.org Microwave irradiation can significantly reduce reaction times from hours to minutes and often results in higher product yields. ijper.org The general reaction involves the initial Michael addition of the nucleophile to the β-carbon of the enone, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.

ReagentBase/SolventMethodProduct TypeReference
Urea40% aq. KOH / EthanolConventional (Reflux 4h)2-Oxo-dihydropyrimidine derivative ijper.org
Urea40% aq. KOH / EthanolMicrowave (210W, 7-10 min)2-Oxo-dihydropyrimidine derivative ijper.org
Guanidine HydrochlorideKOH / EthanolConventional (Reflux)2-Amino-pyrimidine derivative researchgate.net
ThioureaKOH / EthanolConventional (Reflux)2-Thioxo-dihydropyrimidine derivative researchgate.net

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole derivatives are readily synthesized by the reaction of this compound with hydrazine (B178648) hydrate (B1144303) or its substituted analogues (e.g., phenylhydrazine). healthcare-bulletin.co.ukresearchgate.net This reaction proceeds via a cyclocondensation mechanism. The process begins with the nucleophilic attack of the terminal nitrogen of hydrazine onto the β-carbon of the enone system (Michael addition), which is followed by an intramolecular cyclization involving the other nitrogen atom and the carbonyl carbon. Subsequent dehydration yields the stable dihydropyrazole (pyrazoline) ring. researchgate.net

Different reaction conditions can be employed to yield various pyrazole analogues. For example, conducting the reaction in the presence of glacial acetic acid can lead to the formation of N-acetyl pyrazoline derivatives. researchgate.net This method provides a straightforward route to a diverse library of pyrazole-containing compounds. researchgate.netnih.gov

ReagentSolvent/CatalystProduct TypeReference
Hydrazine HydrateGlacial Acetic Acid1-Acetyl-dihydropyrazole derivative researchgate.net
Hydrazine HydrateEthanolDihydropyrazole derivative researchgate.net
PhenylhydrazineMethanol / H₂SO₄1-Phenyl-dihydropyrazole derivative healthcare-bulletin.co.uk
IsoniazidPyridine (B92270)1-Isonicotinoyl-dihydropyrazole derivative jocpr.com

Synthesis of Other Analogues

The reactivity of the parent compound extends to the synthesis of other heterocyclic systems. For instance, reaction with hydroxylamine (B1172632) hydrochloride in an alkaline medium can yield isoxazole (B147169) derivatives. researchgate.net Furthermore, treatment with malononitrile (B47326) in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) can produce pyridine derivatives. researchgate.net

Analogues can also be generated by modifying the biphenyl moiety itself. Synthetic methodologies such as the Suzuki cross-coupling reaction allow for the introduction of various substituents onto the phenyl rings, enabling the creation of a broad spectrum of structurally diverse analogues. mdpi.com Friedel-Crafts acylation is another key reaction for functionalizing the biphenyl core. rsc.org

Control of Stereochemistry in Chemical Transformations of the Chemical Compound

Stereochemistry plays a critical role in the chemical transformations of this compound, as the spatial arrangement of atoms can significantly influence the properties and activity of the resulting derivatives. The primary stereochemical feature of the parent molecule is the carbon-carbon double bond within the α,β-unsaturated ketone system.

Stereochemistry of the α,β-Unsaturated System

The synthesis of chalcone-like compounds, including this compound, typically proceeds via a Claisen-Schmidt condensation. This reaction generally results in the formation of the thermodynamically more stable E-(trans) isomer as the major product. nih.gov In this configuration, the bulky substituents (the biphenyl group and the acetyl group) are positioned on opposite sides of the double bond, minimizing steric hindrance. The trans geometry is often confirmed by ¹H-NMR spectroscopy, where the coupling constant for the vinylic protons is typically around 15-16 Hz. nih.gov This inherent stereoselectivity in the synthesis of the starting material is the first level of stereochemical control.

Stereoselectivity in Subsequent Reactions

The planar and rigid nature of the E-configured double bond influences the stereochemical outcome of subsequent reactions that generate new stereocenters.

Cycloaddition Reactions: In cycloaddition reactions, the incoming reagent approaches the planar enone system from either face. The facial selectivity can be influenced by the steric bulk of the substituents on the chalcone (B49325). For reactions that form fused ring systems, diastereoselectivity becomes important. For example, in related acid-catalyzed cyclocondensation reactions, it has been observed that an initial kinetic product may isomerize to a more thermodynamically stable diastereomer. rsc.org This suggests that under certain conditions, thermodynamic control can be used to favor the formation of a single, stable stereoisomer. rsc.org

Michael Additions: The addition of a nucleophile to the β-carbon of the enone system creates a new stereocenter. If the nucleophile or the substrate is chiral, or if a chiral catalyst is used, the reaction can proceed with high diastereoselectivity or enantioselectivity. While specific studies on this compound are not detailed in the provided literature, the general principles of asymmetric Michael additions are well-established for chalcones. The use of organocatalysts or chiral metal complexes can control the approach of the nucleophile, leading to the preferential formation of one enantiomer.

The analysis and separation of stereoisomers are crucial aspects of stereochemical control. Techniques such as chiral liquid chromatography-mass spectrometry (LC-MS) are vital for determining the stereochemical purity and absolute configuration of the synthesized products. beilstein-archives.org

TransformationStereochemical AspectControlling FactorsOutcome/Consideration
Synthesis (Claisen-Schmidt) Configuration of C=C double bondThermodynamic stability, steric hindrancePredominant formation of the E-(trans) isomer. nih.gov
Cyclocondensation Relative stereochemistry of new stereocenters in fused ringsReaction conditions (kinetic vs. thermodynamic control)Possibility of isomerization to the most stable diastereomer (e.g., cis-fused over trans-fused). rsc.org
Michael Addition Absolute stereochemistry at the new β-carbon stereocenterChiral catalysts, chiral auxiliaries, chiral substratesPotential for high enantioselectivity or diastereoselectivity.
Product Analysis Separation and identification of stereoisomersChiral stationary phases in chromatographyEssential for verifying the success of stereocontrolled synthesis. beilstein-archives.org

Advanced Applications of 4 1,1 Biphenyl 4 Yl Pent 3 En 2 One in Organic Synthesis and Material Science

Role as a Key Building Block in Complex Organic Synthesis

The inherent reactivity of the α,β-unsaturated carbonyl system makes 4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-one and related chalcones highly valuable intermediates in organic synthesis. jchemrev.com The two electrophilic centers—the carbonyl carbon and the β-carbon—are susceptible to nucleophilic attack, providing pathways to a wide array of more complex molecular architectures. jchemrev.com

Precursor to Structurally Diverse Heterocyclic Systems

Chalcones are well-established precursors for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmacologically active agents. biointerfaceresearch.com The bielectrophilic three-carbon chain of this compound can react with various binucleophilic reagents through cyclocondensation reactions to form five-, six-, and seven-membered heterocyclic rings. researchgate.netbiointerfaceresearch.com

For instance, reaction with hydrazine (B178648) derivatives yields pyrazolines, while hydroxylamine (B1172632) leads to the formation of isoxazoles. Similarly, reagents like urea, thiourea, and guanidine (B92328) can be used to construct pyrimidine-based rings. biointerfaceresearch.com The presence of the biphenyl (B1667301) group in the final heterocyclic product can significantly influence its biological activity and physical properties.

Table 1: Synthesis of Heterocyclic Systems from Biphenyl Chalcone (B49325) Precursors
Binucleophilic ReagentResulting Heterocyclic SystemGeneral Reaction Type
Hydrazine Hydrate (B1144303) (H₂N-NH₂)PyrazolineCyclocondensation
Hydroxylamine (H₂N-OH)Isoxazole (B147169)Cyclocondensation
Urea (H₂N-CO-NH₂)DihydropyrimidinoneCyclocondensation
Thiourea (H₂N-CS-NH₂)DihydropyrimidinethioneCyclocondensation
Guanidine (H₂N-C(NH)-NH₂)AminopyrimidineCyclocondensation

Component in Multi-Component Reactions for Library Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product containing fragments of all starting materials. researchgate.netnih.gov This approach is particularly powerful for the rapid generation of large collections of structurally diverse molecules, known as chemical libraries, which are essential in drug discovery and material science. princeton.edunih.gov

The α,β-unsaturated ketone functionality of this compound makes it a suitable component for certain MCRs. For example, it can act as the Michael acceptor in variants of the Hantzsch or Biginelli reactions to produce highly substituted dihydropyridines or dihydropyrimidinones, respectively. The use of this specific chalcone in MCRs allows for the direct incorporation of the bulky and electronically significant biphenyl group into the final library of compounds. nih.gov The generation of such libraries facilitates structure-activity relationship (SAR) studies, where the impact of the biphenyl moiety on biological targets or material properties can be systematically investigated. nih.gov

Integration into Supramolecular Assemblies and Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com The structure of this compound, with its extended aromatic system and potential for hydrogen bonding via the carbonyl group, makes it an excellent candidate for constructing ordered supramolecular assemblies.

The large, relatively planar surface of the biphenyl unit promotes π-π stacking interactions, which are crucial for the self-assembly of molecules into well-defined architectures like columns or sheets. researchgate.net Furthermore, the carbonyl oxygen can act as a hydrogen bond acceptor, directing the arrangement of molecules in the solid state. In the crystal structure of similar chalcones, C-H···O hydrogen bonds and C-H···π interactions have been shown to form dimers and other motifs that stabilize the crystal packing. researchgate.net The ability to form these predictable, non-covalent interactions allows for the rational design of molecular crystals and other organized materials. Biphenyl derivatives are also used as rigid bridging ligands in the stepwise synthesis of 2D-metallacycles and other supramolecular coordination complexes (SCCs). mdpi.comnih.gov

Use as a Ligand or Pre-ligand in Catalysis

The field of catalysis frequently relies on organic molecules, or ligands, that can coordinate to a metal center and modulate its reactivity. Chalcone derivatives, including this compound, possess a carbonyl oxygen atom that can act as a donor to coordinate with various metal ions, forming metal complexes. alliedacademies.org

These chalcone-metal complexes can exhibit catalytic activity in a range of chemical transformations. The electronic properties of the chalcone can be tuned by adding substituents to the aromatic rings, thereby influencing the catalytic performance of the metal center. The biphenyl group itself is a privileged structure in ligand design, known for inducing specific spatial arrangements (chirality) in asymmetric catalysis. nih.gov While the parent compound may act as a simple monodentate ligand, it can also serve as a "pre-ligand"—a starting point for the synthesis of more complex bidentate or polydentate ligands. For example, functional groups could be introduced onto one of the biphenyl rings to create a chelating system. Such ligands are valuable in transition metal-catalyzed cross-coupling reactions, like the Suzuki reaction, which are fundamental for forming carbon-carbon bonds. mdpi.com

Development of Opto-Electronic Materials and Molecular Switches (focusing on chemical design principles)

The extended conjugated system of this compound is central to its application in materials science, particularly for opto-electronic devices. Chalcones often exhibit a donor-pi-acceptor (D-π-A) electronic structure, where the two aromatic rings can act as electron-donating or -withdrawing groups, and the enone bridge serves as the π-system. um.edu.myum.edu.my This architecture facilitates intramolecular charge transfer (ICT), a key process for applications in non-linear optics (NLO), organic light-emitting diodes (OLEDs), and solar cells. um.edu.mynih.gov

The chemical design principles for tuning the opto-electronic properties of such molecules are well-established:

Tuning the HOMO-LUMO Energy Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the absorption and emission wavelengths of the material. By adding electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CN) to the biphenyl rings, this energy gap can be precisely controlled to target specific colors of light. um.edu.myum.edu.my A smaller energy gap is often desirable for efficient charge transfer. um.edu.mynih.gov

Enhancing Charge Transfer : The efficiency of opto-electronic devices depends on the effective movement of charge carriers (electrons and holes). um.edu.my The extended conjugation provided by the biphenyl system enhances this process.

Structural Modification : The inherent tunability of the chalcone structure allows researchers to modify substituents to optimize properties like thermal stability, solid-state packing, and solubility for device fabrication. um.edu.myresearchgate.net

Furthermore, the biphenyl unit itself can be exploited to create molecular switches. The two phenyl rings in biphenyl are not coplanar and have a specific torsion angle between them. figshare.com It has been shown theoretically and experimentally that this angle can be controlled, for example, by redox chemistry or light. figshare.com This change in conformation alters the degree of π-conjugation across the molecule, leading to a significant change in its electrical conductance. A "closed" or more planar conformation exhibits higher conductance, while an "opened" or more twisted state has lower conductance. This principle allows for the design of a molecular-scale switch based on the this compound framework. figshare.com

Table 2: Design Principles for Opto-Electronic Materials Based on Biphenyl Chalcones
Design PrincipleStructural FeatureEffect on PropertyApplication
HOMO-LUMO Gap TuningAddition of electron-donating/withdrawing groups to biphenyl rings.Controls absorption/emission wavelength (color). um.edu.myum.edu.myOLEDs, Dyes, Sensors
Intramolecular Charge Transfer (ICT)Donor-π-Acceptor (D-π-A) architecture.Enhances non-linear optical (NLO) response. nih.govNLO materials, Optical limiting
Conformational ControlControlling the dihedral angle of the biphenyl unit.Switches between high and low electrical conductance states. figshare.comMolecular Switches, Molecular Electronics
Structural Rigidity & PackingPlanar, extended π-system.Influences solid-state arrangement and charge mobility. um.edu.myOrganic Field-Effect Transistors (OFETs)

Future Research Directions and Perspectives for 4 1,1 Biphenyl 4 Yl Pent 3 En 2 One

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The traditional synthesis of chalcones, including 4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-one, relies heavily on the Claisen-Schmidt condensation, which often involves stoichiometric bases and organic solvents. wikipedia.orgresearchgate.net Future research will increasingly focus on developing unconventional and more sustainable synthetic protocols that offer improved efficiency, reduced environmental impact, and greater atom economy.

Green chemistry principles are guiding the evolution of chalcone (B49325) synthesis. frontiersin.org Methodologies that minimize or eliminate the use of hazardous solvents are a primary goal. Research into solvent-free reaction conditions, using solid-supported bases, has already shown promise for quantitative yields in Claisen-Schmidt reactions. wikipedia.orgresearchgate.net Further exploration could involve mechanochemical methods, such as ball milling, which can promote reactions in the solid state, drastically reducing solvent waste.

Energy-efficient techniques like microwave irradiation and ultrasound sonication represent another frontier. acs.orgekb.eg These methods can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in much shorter time frames compared to conventional heating. frontiersin.orgekb.eg For instance, microwave-assisted syntheses can be completed in seconds to minutes, compared to hours for traditional methods. ekb.eg

Additionally, photocatalytic routes for the synthesis of enones are emerging as a novel and sustainable approach. organic-chemistry.org These reactions can be driven by visible light, offering a green alternative to thermally driven processes. Transition metal-catalyzed hydroacylation reactions also provide an atom-economical route to α,β-unsaturated ketones, avoiding the need for pre-functionalized starting materials. researchgate.net

Table 1: Comparison of Synthetic Methodologies for α,β-Unsaturated Ketones

MethodologyKey AdvantagesPotential Research Focus for this compoundReference
Conventional Claisen-SchmidtWell-established, reliableOptimization with recyclable catalysts wikipedia.org
Microwave IrradiationRapid reaction times, high yields, improved chemoselectivitySystematic study of reaction parameters (power, time, temperature) frontiersin.orgacs.org
Ultrasound SonicationEnvironmentally benign, reduced reaction times, operates at room temperatureExploration of catalyst-free sonochemical synthesis frontiersin.orgekb.eg
Solvent-Free SynthesisReduced waste, simplified purification, potential for quantitative yieldsDevelopment of recyclable solid-supported catalysts specific for biphenyl (B1667301) substrates researchgate.netrsc.org
PhotocatalysisUses visible light as an energy source, mild reaction conditionsDesign of specific photocatalysts for high-yield synthesis of biphenyl enones organic-chemistry.org

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

While the general mechanism of the Claisen-Schmidt condensation is known to proceed through an enolate intermediate, a deeper, quantitative understanding of the reaction dynamics for this compound is lacking. byjus.comwikipedia.orglibretexts.org Future research should employ advanced spectroscopic and computational techniques to probe the reaction pathway in detail. This includes identifying and characterizing key intermediates, such as the initial enolate and the tetrahedral alkoxide intermediate, and mapping the transition states. libretexts.org Understanding the kinetics and thermodynamics of these steps can lead to more rational optimization of reaction conditions.

Beyond its synthesis, the compound's reactivity involves complex mechanisms. Photocatalytic reactions of enones, for example, can proceed through distinct radical and radical anion intermediates depending on the presence of Lewis or Brønsted acid co-catalysts. nih.gov Investigating the behavior of this compound under such photocatalytic conditions could reveal divergent reactivity manifolds, leading to novel products. Elucidating the structure and lifetime of these transient radical species using techniques like time-resolved spectroscopy would be a significant contribution.

Furthermore, exploring electron-transfer chain reactions, such as the SRN1 mechanism, could offer an alternative pathway to synthesizing chalcone analogues. nih.gov A mechanistic study could confirm whether this compound or its precursors can participate in such radical-nucleophilic substitution pathways, expanding the mechanistic landscape beyond traditional polar reactions.

Discovery of Novel Chemical Reactivity Profiles and Transformations

The enone functional group is a versatile platform for a wide array of chemical transformations. researchgate.net Future research should aim to discover novel reactivity profiles for this compound beyond standard conjugate additions and reductions.

One promising area is the exploration of catalytic asymmetric reactions. The development of chiral catalysts for the enantioselective 1,2-reduction of enones to form optically active allylic alcohols has been demonstrated for other systems and could be applied here. acs.org Similarly, asymmetric epoxidation or cycloaddition reactions would introduce stereocenters and significantly increase the molecular complexity and potential value of the derivatives. researchgate.net

Domino and cycloaddition reactions offer another avenue for innovation. Palladium-catalyzed cycloadditions of β-trifluoromethylated enones have been shown to produce complex oxygen-containing heterocycles. acs.org Investigating analogous transformations with this compound could yield novel polycyclic structures incorporating the biphenyl scaffold. Photocatalytic reductive cyclizations, which proceed via β-ketoradical intermediates, present a method for constructing new ring systems with high diastereoselectivity. nih.gov The unique electronic and steric properties of the biphenyl group could influence the regioselectivity and stereoselectivity of these transformations in interesting and predictable ways.

Table 2: Potential Novel Transformations

Reaction ClassPotential Product TypeSignificanceReference
Asymmetric 1,2-ReductionChiral Allylic AlcoholsAccess to enantiomerically pure building blocks acs.org
[2+2] PhotocataloadditionsCyclobutane DerivativesFormation of strained ring systems via radical anion intermediates nih.gov
Palladium-Catalyzed CycloadditionsSubstituted O-HeterocyclesSynthesis of complex heterocyclic scaffolds acs.org
Reductive Radical CyclizationsCyclized KetonesTin-free generation of β-ketoradicals for C-C bond formation nih.gov

Advanced Computational Design of Chemical Compound Derivatives with Tunable Properties

Computational chemistry provides powerful tools for the rational design of new molecules with tailored properties. llnl.gov For this compound, future research can leverage advanced computational methods to design derivatives with specific electronic, optical, or biological characteristics.

In silico modeling can be used to predict how modifications to the biphenyl or pentenone core will affect the molecule's properties. Computational studies on other biphenyl derivatives have successfully correlated substitution patterns with properties like conformational mobility and molecular electrostatic potential. nih.gov Similar studies, using Density Functional Theory (DFT) and other ab initio methods, could be applied to a virtual library of derivatives of the target compound. This would allow researchers to screen for candidates with desirable features, such as specific absorption/emission wavelengths for materials applications, before committing to laboratory synthesis.

For biological applications, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are essential. nih.gov By modeling the interaction of designed derivatives with specific biological targets (e.g., enzyme active sites), researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This approach has been successfully used to optimize biphenyl-based compounds for various therapeutic targets. nih.govresearchgate.net A key focus would be to tune the lipophilicity, electronic distribution, and steric profile of the molecule to maximize desired interactions and minimize off-target effects.

Expanding Applications in Advanced Organic Materials and Chemical Systems

The biphenyl scaffold is a privileged structure in materials science, known for its rigidity, thermal stability, and unique electronic properties. rsc.org These characteristics make it a key component in liquid crystals and organic light-emitting diodes (OLEDs). rsc.org The incorporation of the conjugated enone system in this compound provides an additional handle for tuning the electronic and photophysical properties.

Future research should focus on synthesizing and characterizing polymers and co-polymers derived from this compound. The reactive enone moiety can participate in polymerization reactions or be modified to attach the molecule to a polymer backbone. The resulting materials could exhibit interesting photoluminescent or charge-transport properties, with potential applications as organic semiconductors or emitters in OLEDs. atomfair.com

The compound and its derivatives could also be explored as components of fluorescent chemosensors. jchemrev.comresearchgate.net The biphenyl-enone system forms a conjugated π-system that is likely to be fluorescent. The binding of specific analytes (e.g., metal ions, anions) to the carbonyl group or other strategically introduced functional groups could modulate the fluorescence emission, providing a detectable signal.

Furthermore, the field of mechanoluminescent materials, where light is emitted in response to mechanical stress, is an intriguing possibility. Certain biphenyl derivatives have been shown to exhibit efficient mechanoluminescence. google.com Investigating whether this compound or its crystalline derivatives possess such properties could open up applications in stress sensing and damage detection for advanced composites. The synthesis of specifically designed anisotropic nanomaterials from functional biphenyl derivatives is another promising direction. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.